7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methoxyphenyl and methoxybenzyl substituents. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxyphenyl and methoxybenzyl groups are then introduced via substitution reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-efficiency catalysts and solvents that can be easily recycled would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced triazole or pyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the triazolopyrimidine core.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring structure but with different substituents.
Pyrimido[4,5-d]pyrimidine: Another bicyclic system with different nitrogen positioning.
Uniqueness
7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which impart distinct chemical and biological properties. Its methoxy groups and benzyl substituents differentiate it from other triazolopyrimidines, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O3/c1-26-16-7-4-14(5-8-16)12-20-23-21-22-11-10-17(25(21)24-20)15-6-9-18(27-2)19(13-15)28-3/h4-11,13H,12H2,1-3H3 |
InChI Key |
DZRIYYZYTRISNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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